molecular formula C12H17N3O B8166797 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B8166797
M. Wt: 219.28 g/mol
InChI Key: PKYAMCVDFZCBIP-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-methyl-4-nitrobenzamide.

    Reduction of the Nitro Group: The nitro group in 2-methyl-4-nitrobenzamide is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Introduction of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the amino group with pyrrolidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyridine: Similar in structure but lacks the benzamide core.

    4-Amino-2-methylbenzoic acid: Similar core structure but lacks the pyrrolidinyl group.

    N-(2-Aminoethyl)-2-methyl-4-nitrobenzamide: Similar core structure but different substituents.

Uniqueness

5-Amino-2-methyl-4-(pyrrolidin-1-yl)benzamide is unique due to the presence of both the amino and pyrrolidinyl groups, which confer specific chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

5-amino-2-methyl-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-6-11(15-4-2-3-5-15)10(13)7-9(8)12(14)16/h6-7H,2-5,13H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYAMCVDFZCBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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